3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride 3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1431967-81-5
VCID: VC4082345
InChI: InChI=1S/C10H9ClFN3O.ClH/c1-15-5-9(13)10(14-15)16-6-2-3-7(11)8(12)4-6;/h2-5H,13H2,1H3;1H
SMILES: CN1C=C(C(=N1)OC2=CC(=C(C=C2)Cl)F)N.Cl
Molecular Formula: C10H10Cl2FN3O
Molecular Weight: 278.11

3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride

CAS No.: 1431967-81-5

Cat. No.: VC4082345

Molecular Formula: C10H10Cl2FN3O

Molecular Weight: 278.11

* For research use only. Not for human or veterinary use.

3-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride - 1431967-81-5

Specification

CAS No. 1431967-81-5
Molecular Formula C10H10Cl2FN3O
Molecular Weight 278.11
IUPAC Name 3-(4-chloro-3-fluorophenoxy)-1-methylpyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C10H9ClFN3O.ClH/c1-15-5-9(13)10(14-15)16-6-2-3-7(11)8(12)4-6;/h2-5H,13H2,1H3;1H
Standard InChI Key JIYUHJHMKVROOJ-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)OC2=CC(=C(C=C2)Cl)F)N.Cl
Canonical SMILES CN1C=C(C(=N1)OC2=CC(=C(C=C2)Cl)F)N.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1-methylpyrazole ring substituted at the 4-position with an amine group and at the 3-position with a 4-chloro-3-fluorophenoxy moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmacological contexts . Key structural identifiers include:

PropertyValue
IUPAC Name3-(4-chloro-3-fluorophenoxy)-1-methylpyrazol-4-amine; hydrochloride
SMILESCN1C=C(C(=N1)OC2=CC(=C(C=C2)Cl)F)N.Cl
InChI KeyJIYUHJHMKVROOJ-UHFFFAOYSA-N
PubChem CID90486260

The presence of electron-withdrawing chlorine and fluorine atoms on the phenoxy group influences electronic distribution, potentially enhancing binding affinity to biological targets .

Physicochemical Characteristics

With a purity standard of ≥97% , the compound exists as a solid under ambient conditions. Its solubility profile remains under investigation, though hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. Computational models predict a logP value of ~2.1, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Manufacturing

Industrial Production

MolCore BioPharmatech reports large-scale synthesis under ISO-certified conditions, utilizing a multi-step protocol :

  • Core Formation: Condensation of 4-chloro-3-fluorophenol with 3-chloro-1-methyl-1H-pyrazol-4-amine under basic conditions.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

  • Purification: Recrystallization from ethanol/water mixtures to achieve ≥97% purity .

Yield optimization remains proprietary, though analogous pyrazole syntheses achieve 60–75% efficiency through palladium-catalyzed cross-couplings .

Laboratory-Scale Approaches

Biological Activity and Mechanism

Enzymatic Inhibition

In vitro assays indicate nanomolar inhibition (IC₅₀ = 12.3 ± 1.8 nM) of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory prostaglandin synthesis. Molecular docking simulations suggest the chlorinated phenoxy group occupies COX-2’s hydrophobic pocket, while the pyrazole nitrogen forms hydrogen bonds with Arg120 and Tyr355 .

Pharmacological Applications

Drug Development

The compound serves as an intermediate in kinase inhibitor synthesis. For instance, AMG 337—a MET kinase inhibitor—shares structural motifs with the pyrazole core of 3-(4-chloro-3-fluorophenoxy)-1-methyl-1H-pyrazol-4-amine, highlighting its role in scaffold-based drug design .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator